molecular formula C13H9ClO2S B2973379 3-(2-Chlorophenylthio)benzoic acid CAS No. 141358-05-6

3-(2-Chlorophenylthio)benzoic acid

Cat. No.: B2973379
CAS No.: 141358-05-6
M. Wt: 264.72
InChI Key: GZVOJTPIZFVAEX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-(2-Chlorophenylthio)benzoic acid typically involves the reaction of 2-chlorothiophenol with a benzoic acid derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(2-Chlorophenylthio)benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Chlorophenylthio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenylthio)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorophenylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

3-(2-Chlorophenylthio)benzoic acid can be compared with other similar compounds, such as:

  • 2-(2-Chlorophenylthio)benzoic acid
  • 4-(2-Chlorophenylthio)benzoic acid
  • 3-(4-Chlorophenylthio)benzoic acid

These compounds share a similar benzoic acid core but differ in the position or nature of the substituents on the phenyl ring. The unique positioning of the chlorophenylthio group in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

3-(2-chlorophenyl)sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2S/c14-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)13(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVOJTPIZFVAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC2=CC=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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